molecular formula C7H12FN B13016891 5-Fluorobicyclo[2.2.1]heptan-2-amine

5-Fluorobicyclo[2.2.1]heptan-2-amine

Cat. No.: B13016891
M. Wt: 129.18 g/mol
InChI Key: QHRXFPSOSWKIJV-UHFFFAOYSA-N
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Description

5-Fluorobicyclo[225-FBCHA , is a bicyclic amine compound with the following chemical structure:

IUPAC Name: (1S,2S,4S,5R)-5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride\text{IUPAC Name: (1S,2S,4S,5R)-5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride} IUPAC Name: (1S,2S,4S,5R)-5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride

It is a white crystalline powder and has a molecular weight of 165.64 g/mol . The compound’s structure features a seven-membered ring system with a fluorine atom attached to one of the carbons.

Preparation Methods

Synthetic Routes:

The synthetic routes for 5-Fluorobicyclo[2.2.1]heptan-2-amine are not widely documented. it can be prepared through various synthetic methods, including cyclization reactions or amine functionalization of suitable precursors.

Industrial Production:

Industrial production methods for this compound are not extensively reported. Researchers and pharmaceutical companies may develop proprietary methods for large-scale synthesis.

Chemical Reactions Analysis

5-Fluorobicyclo[2.2.1]heptan-2-amine can undergo several chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding amine.

    Oxidation Reactions: Oxidation of the amine can lead to imine or oxime derivatives.

Common reagents and conditions depend on the specific reaction type and desired products.

Scientific Research Applications

5-Fluorobicyclo[2.2.1]heptan-2-amine finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

    Neuroscience: It may interact with neurotransmitter receptors or transporters.

    Organic Synthesis: It serves as a building block for more complex molecules.

Mechanism of Action

The exact mechanism of action remains elusive. it likely involves interactions with specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

While 5-Fluorobicyclo[2.2.1]heptan-2-amine is relatively unique due to its bicyclic structure and fluorine substitution, similar compounds include:

  • Bicyclo[2.2.1]heptane derivatives
  • Other fluorinated amines

Remember that further research and studies are necessary to fully understand its properties and applications

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

5-fluorobicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H12FN/c8-6-2-5-1-4(6)3-7(5)9/h4-7H,1-3,9H2

InChI Key

QHRXFPSOSWKIJV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CC2F)N

Origin of Product

United States

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